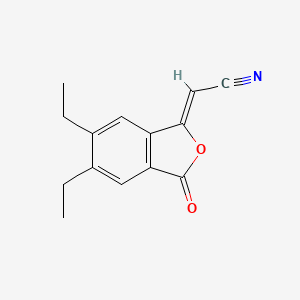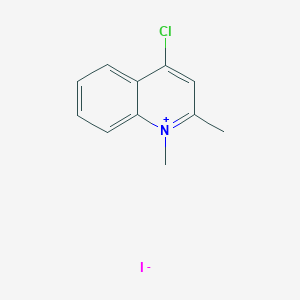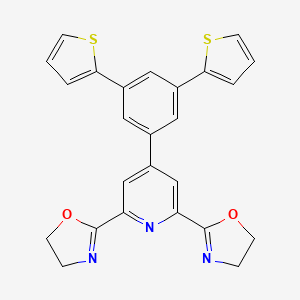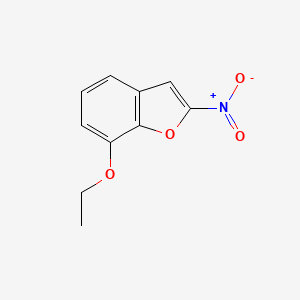![molecular formula C21H25N3O2S2 B12889808 N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-39-0](/img/structure/B12889808.png)
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core, a sulfonamide group, and a phenylthioethyl moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Phenylthioethyl Moiety: The phenylthioethyl group is attached through a nucleophilic substitution reaction, where a phenylthioethyl halide reacts with the isoquinoline derivative.
Addition of Aminobutyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl moiety, where nucleophiles such as thiols or amines replace the phenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylthioethyl moiety may interact with hydrophobic pockets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor.
Propriétés
Numéro CAS |
651307-39-0 |
|---|---|
Formule moléculaire |
C21H25N3O2S2 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
Clé InChI |
WTXDANCEHYIXBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



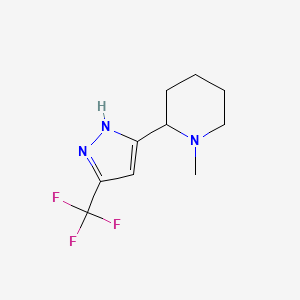

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
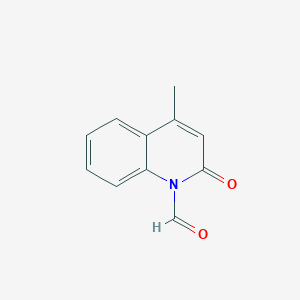
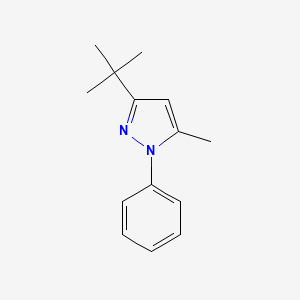
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)


